N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
The compound N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole carbohydrazide family, characterized by a pyrazole core substituted with a naphthalene moiety and a hydrazide group. The naphthalen-2-yl group enhances π-π stacking interactions in biological targets, while the 4-propoxyphenyl substituent contributes to lipophilicity and membrane permeability .
Properties
Molecular Formula |
C25H24N4O2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[(E)-1-naphthalen-2-ylethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H24N4O2/c1-3-14-31-22-12-10-19(11-13-22)23-16-24(28-27-23)25(30)29-26-17(2)20-9-8-18-6-4-5-7-21(18)15-20/h4-13,15-16H,3,14H2,1-2H3,(H,27,28)(H,29,30)/b26-17+ |
InChI Key |
YEMHHNXUKDXGJJ-YZSQISJMSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of naphthalen-2-yl ethylidene with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ primarily in substituents on the aromatic rings and hydrazide side chains. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analogs.
Key Observations :
- Naphthalene Position : Naphthalen-2-yl (target) vs. naphthalen-1-yl () alters steric interactions; the 2-yl position may favor planar binding to hydrophobic enzyme pockets .
Computational and Pharmacokinetic Insights
- DFT Studies : highlights the use of density functional theory (DFT) to analyze electronic properties. The target’s propoxyphenyl group may exhibit lower electrophilicity than methoxy analogs, affecting redox behavior .
- Lipinski’s Rule : Analogs in and comply with Lipinski’s parameters (molecular weight <500, logP <5), suggesting the target compound has favorable oral bioavailability .
Biological Activity
N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves a condensation reaction between naphthalen-2-yl ethylidene and 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is performed under reflux conditions using solvents such as ethanol or methanol, followed by purification through recrystallization.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that similar pyrazole derivatives displayed IC50 values ranging from 26 µM to 49.85 µM against A549 lung cancer cells, suggesting promising antitumor activity .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 26 |
| Compound B | HepG2 (Liver) | 49.85 |
| This compound | Various | TBD |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby alleviating inflammation-related conditions .
Antioxidant Activity
In addition to its anticancer and anti-inflammatory activities, this compound exhibits antioxidant properties. Studies have shown that pyrazole derivatives can scavenge free radicals and inhibit lipid peroxidation, contributing to their potential use in preventing oxidative stress-related diseases . The antioxidant activity is often assessed through various assays, including DPPH radical scavenging tests.
Table 2: Antioxidant Activity Assessment
| Assay Type | Result |
|---|---|
| DPPH Scavenging | Effective |
| NO Scavenging | Moderate |
| Superoxide Scavenging | High |
Case Studies
Several case studies have explored the biological activities of related pyrazole compounds:
- Study on Antitumor Activity : A study by Fan et al. synthesized various pyrazole derivatives and evaluated their cytotoxic effects on A549 cell lines. The results indicated that specific compounds induced autophagy without apoptosis, highlighting their potential as therapeutic agents against lung cancer .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives, demonstrating significant inhibition of COX enzymes and subsequent reduction in inflammatory markers in vitro .
- Antioxidant Evaluation : A comprehensive study assessed the antioxidant capabilities of novel pyrazole derivatives using multiple assays, confirming their effectiveness in scavenging free radicals and reducing oxidative stress in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
